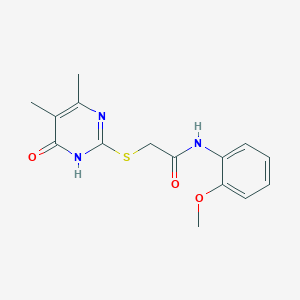

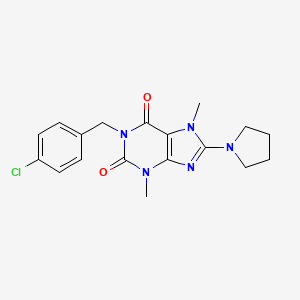

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative with potential anticancer properties. It is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been the subject of extensive scientific research, and its synthesis method, mechanism of action, and biochemical and physiological effects have been studied in detail.

科学的研究の応用

Facile Synthesis Routes

The synthesis of 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione and related compounds involves intricate chemical pathways. A study described a new synthesis of 3-amino-1H-quinazoline-2,4-diones, involving the generation of the dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005). Additionally, the synthesis of natural product analogs bearing a 1,2,4-oxadiazole ring, starting from aniline, illustrates the compound's synthetic versatility and potential biological activity (Maftei et al., 2013).

Chemical Fixation of CO2

A method utilizing TBA(2)[WO(4)] as a catalyst for chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones showcases an eco-friendly synthesis approach, indicating the compound's role in green chemistry and potential for large-scale applications (Kimura et al., 2012).

Biological Activity and Medical Applications

Antitumor and Antibacterial Properties

Several derivatives of quinazoline-2,4-diones exhibit significant biological activities. For instance, specific 1,2,4-oxadiazole derivatives linked to quinazolin-4-one rings were evaluated for antitumor activity against a panel of cell lines, with some compounds demonstrating potent inhibitory effects (Yan et al., 2016). Furthermore, derivatives containing a 1,2,4-triazolylthioether moiety showed notable antimicrobial activities, emphasizing the compound's therapeutic potential (Gürsoy & Karalı, 2003).

Inhibitory Activities and Pharmaceutical Applications

Quinazoline-2,4-diones derivatives are essential intermediates in pharmaceuticals, serving as building blocks for drugs like Zenarestat, Prazosin, Bunazosin, and Doxazosin. The ability to synthesize these derivatives via CO2 fixation emphasizes their value in sustainable and environmentally friendly pharmaceutical production (Vessally et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and substitution reactions.", "Starting Materials": [ "2-fluorobenzylamine", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "2-amino-4,6-dimethoxypyrimidine", "acetic anhydride", "sodium methoxide", "acetic acid", "sodium bicarbonate", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 2-fluorobenzylamine and ethyl acetoacetate in the presence of sodium methoxide to form ethyl 3-(2-fluorobenzyl)-4-oxobutanoate", "b. Cyclization of ethyl 3-(2-fluorobenzyl)-4-oxobutanoate with phosphorus oxychloride to form 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and 2-amino-4,6-dimethoxypyrimidine in the presence of acetic anhydride to form 7-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "b. Cyclization of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with phosphorus oxychloride to form 7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "Step 3: Synthesis of 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "a. Substitution of the carboxylic acid group of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with the amine group of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione in the presence of sodium bicarbonate to form 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" ] } | |

CAS番号 |

1207016-88-3 |

製品名 |

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

分子式 |

C23H15FN4O3 |

分子量 |

414.396 |

IUPAC名 |

3-[(2-fluorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H15FN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30) |

InChIキー |

MNXRLQDVEGJCPF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone](/img/structure/B2475952.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2475959.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2475960.png)

![3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2475963.png)

![N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2475964.png)